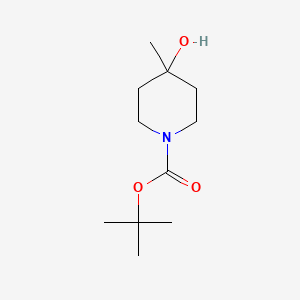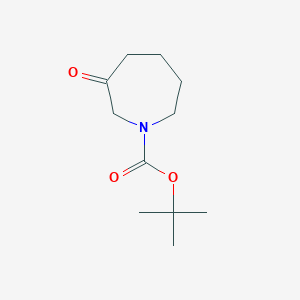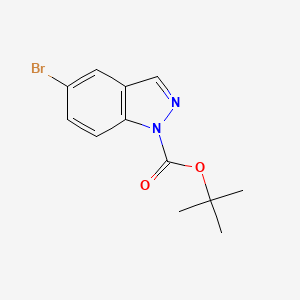
Ethyl 6-(bromomethyl)picolinate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the transformation of starting materials through various chemical reactions to yield products with specific functional groups. For instance, the synthesis of 6-phenylethynyl picolinic acid (PEPCA) was achieved both enzymatically and chemically, starting from 6-bromopicolinic acid, which was converted to methyl 6-bromopicolinate and then coupled with phenylacetylene to yield the desired product . This process indicates that brominated picolinates can be used as intermediates in the synthesis of more complex molecules.
Molecular Structure Analysis
The molecular structure of compounds related to ethyl 6-(bromomethyl)picolinate has been determined using various analytical techniques. For example, the structure of a new mecarbinate derivative was elucidated using single-crystal X-ray analysis and supported by DFT calculations . This suggests that similar techniques could be applied to determine the molecular structure of ethyl 6-(bromomethyl)picolinate.
Chemical Reactions Analysis
The reactivity of brominated picolinates is highlighted in the synthesis of various derivatives. The presence of the bromomethyl group in such compounds suggests potential for further chemical transformations, such as nucleophilic substitution reactions or coupling reactions, which could be used to synthesize a wide range of products .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as thermal stability and reactivity, have been characterized using techniques like DSC and TGA. For example, the thermal properties of PEPCA and its derivatives were investigated, revealing that the phenylethynyl groups in these compounds undergo thermally-induced free radical polymerization at lower temperatures due to the electron-withdrawing capability of the pyridine moiety . This information can be useful in predicting the behavior of ethyl 6-(bromomethyl)picolinate under various conditions.
Applications De Recherche Scientifique
Organometallic Anticancer Complexes
Ethyl 6-(bromomethyl)picolinate derivatives are explored in the development of organometallic anticancer complexes. For instance, iridium(III) complexes incorporating picolinate ligands have shown rapid hydrolysis and significant cytotoxic potency toward human ovarian cancer cells. These complexes exhibit selective binding to DNA purines and demonstrate high cellular uptake, correlating their hydrophobicity and DNA binding affinity with anticancer activity (Liu et al., 2011).
Synthesis of Biologically Active Compounds
Ethyl 6-(bromomethyl)picolinate serves as an intermediate in the synthesis of various biologically active compounds. A specific example involves the synthesis of Ethyl 4-(4-nitrophenoxy) picolinate, demonstrating its role in creating chloropicolinoyl chloride derivatives, essential for further biological studies (Xiong et al., 2019).
Purification and Selective Adsorption
The chemical's derivatives are utilized in purification processes within the chemical industry. Nonporous adaptive crystals (NACs) of pillararenes, for example, have been used to selectively adsorb picoline impurities, showcasing the adaptability of ethyl 6-(bromomethyl)picolinate related structures in improving raw material quality (Wang et al., 2022).
Catalytic Applications
Complexes involving ethyl 6-(bromomethyl)picolinate derivatives are researched for their catalytic applications, including polymerization and oligomerization processes. These studies highlight the potential of such complexes in enhancing the efficiency of industrial chemical reactions (Chen et al., 2003).
Antioxidant Activity Studies
Ethyl 6-(bromomethyl)picolinate derivatives are also studied for their antioxidant properties. Research into ethoxyquin and its analogues demonstrates the capacity of such compounds to act as efficient inhibitors in oxidation processes, highlighting their potential in food engineering and medicine (Kumar et al., 2007).
Mécanisme D'action
Propriétés
IUPAC Name |
ethyl 6-(bromomethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYJOYYSNHBEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629934 | |
| Record name | Ethyl 6-(bromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97278-44-9 | |
| Record name | Ethyl 6-(bromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


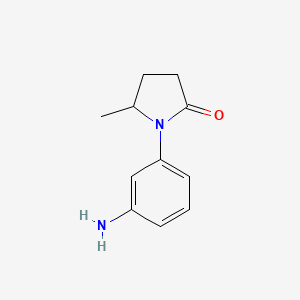
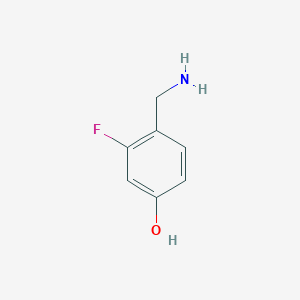
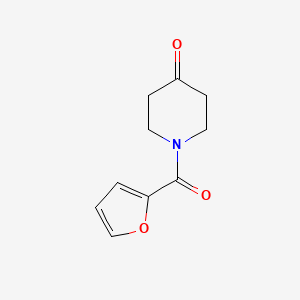
![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)
![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)
![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)
